Viloxazine hydrochloride

Catalog No.
S561800
CAS No.
35604-67-2
M.F
C13H20ClNO3
M. Wt
273.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Viloxazine hydrochloride

CAS Number

35604-67-2

Product Name

Viloxazine hydrochloride

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

InChI

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H

InChI Key

HJOCKFVCMLCPTP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OCC2CNCCO2.Cl

Synonyms

Emovit, ICI-58,834, ICI58,834, Viloxazine, Viloxazine Hydrochloride, Viloxazine Hydrochloride, (R)-Isomer, Viloxazine Hydrochloride, (S)-Isomer, Viloxazine Oxalate (1:1), Viloxazine, (+-)-Isomer, Viloxazine, (R)-Isomer, Viloxazine, (S)-Isomer, Vivalan

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2.Cl

Exploring Mechanisms of Action in Depression Treatment:

Viloxazine hydrochloride was originally developed and used as an antidepressant medication in some European countries. While its clinical use has declined somewhat, it remains a valuable research tool for understanding the mechanisms by which antidepressants work. Studies investigate how Viloxazine hydrochloride interacts with neurotransmitter systems, particularly the serotonergic system, which is implicated in mood regulation []. Researchers can use Viloxazine hydrochloride to compare its effects with other antidepressants and gain insights into potential therapeutic targets for depression treatment.

Probing Neurotransmitter Systems and Neural Pathways:

Viloxazine hydrochloride exhibits a unique pharmacological profile compared to other antidepressants. Unlike selective serotonin reuptake inhibitors (SSRIs), it doesn't primarily block the reuptake of serotonin. Instead, it may influence its metabolism and function in the brain []. This distinct mechanism makes Viloxazine hydrochloride a valuable tool for researchers to study the specific roles of different neurotransmitter systems and neural pathways involved in mood regulation, cognition, and behavior.

Development of Novel Therapeutics:

The chemical structure and properties of Viloxazine hydrochloride can serve as a starting point for the development of new therapeutic agents. Researchers can use it as a template to synthesize analogous compounds with potentially improved efficacy or fewer side effects for treating depression or other neurological disorders []. This approach allows for exploring new avenues in drug discovery and development.

Viloxazine hydrochloride is a selective norepinephrine reuptake inhibitor primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). Initially developed in the 1970s, it was first approved in the United Kingdom as an antidepressant but was later discontinued. In April 2021, an extended-release formulation was approved by the U.S. Food and Drug Administration under the brand name Qelbree for ADHD treatment. The compound is characterized by its chemical formula C13H20ClNO3C_{13}H_{20}ClNO_3 and has a molecular weight of approximately 273.76 g/mol. It is a racemic mixture with two stereoisomers, where the (S)-isomer exhibits significantly greater pharmacological activity than the (R)-isomer .

As mentioned earlier, viloxazine acts as a selective norepinephrine reuptake inhibitor (SNRI) []. Norepinephrine is a neurotransmitter involved in regulating alertness, attention, and mood. By inhibiting its reuptake, viloxazine allows norepinephrine to stay active in the synapse for a longer duration, potentially improving these functions in individuals with ADHD [].

Viloxazine undergoes several metabolic transformations in the body. The primary metabolic pathway involves hydroxylation mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of 5-hydroxyviloxazine. This metabolite can further undergo glucuronidation by UDP-glucuronosyltransferases UGT1A9 and UGT2B15, resulting in 5-hydroxyviloxazine glucuronide, which is the major metabolite found in plasma .

The elimination of viloxazine primarily occurs through renal excretion, with approximately 90% of the administered dose recovered in urine within 24 hours .

Viloxazine acts primarily as a selective norepinephrine reuptake inhibitor, enhancing norepinephrine levels in specific brain regions such as the prefrontal cortex and amygdala. It has been shown to have a moderate effect on serotonin levels as well, acting as an agonist at the serotonin receptor type 5-HT2C and an antagonist at 5-HT2B receptors . This dual action contributes to its therapeutic effects in managing ADHD and depressive symptoms.

The compound exhibits minimal affinity for other neurotransmitter transporters, including serotonin and dopamine transporters, which distinguishes it from traditional stimulants used for ADHD treatment .

The synthesis of viloxazine hydrochloride involves several steps:

  • Formation of the Morpholine Ring: The synthesis begins with the formation of a morpholine ring structure.
  • Ether Formation: A phenoxyethyl group is introduced through etherification.
  • Hydrochloride Salt Formation: The final step involves converting viloxazine into its hydrochloride salt form to enhance solubility and stability.

The detailed synthetic pathway typically requires specific reagents and conditions to ensure high yield and purity .

Viloxazine hydrochloride is primarily indicated for:

  • Attention Deficit Hyperactivity Disorder: Approved for use in children aged six years and older.
  • Depressive Disorders: Although its antidepressant use has diminished, it was historically utilized for this purpose.

The unique mechanism of action makes it a suitable alternative to traditional stimulant medications for ADHD, particularly in patients who may be at risk for substance abuse .

Viloxazine has been shown to interact with various medications due to its effects on cytochrome P450 enzymes:

  • CYP2D6 Substrates: Viloxazine can increase plasma levels of drugs metabolized by CYP2D6, necessitating careful monitoring when coadministered with medications like atomoxetine or venlafaxine .
  • CYP1A2 Substrates: It is a strong inhibitor of CYP1A2, which can significantly increase exposure to drugs like clozapine and duloxetine .
  • Other Interactions: Co-administration with monoamine oxidase inhibitors (MAOIs) is contraindicated due to the risk of hypertensive crisis .

Several compounds exhibit similar pharmacological profiles to viloxazine hydrochloride. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionPrimary IndicationsUnique Features
AtomoxetineNorepinephrine reuptake inhibitorADHDNon-stimulant; selective for norepinephrine
DuloxetineSerotonin-norepinephrine reuptake inhibitorDepression, anxiety disordersDual action on serotonin and norepinephrine
DesipramineNorepinephrine reuptake inhibitorDepressionTricyclic antidepressant
BupropionNorepinephrine-dopamine reuptake inhibitorDepression, smoking cessationUnique mechanism affecting dopamine

Viloxazine stands out due to its selective action on norepinephrine without significant effects on dopamine or serotonin transporters compared to others like bupropion or duloxetine .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

273.1131712 g/mol

Monoisotopic Mass

273.1131712 g/mol

Heavy Atom Count

18

UNII

OQW30I1332

Related CAS

46817-91-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic Uptake Inhibitors

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

35604-67-2

Wikipedia

Viloxazine hydrochloride

FDA Medication Guides

Qelbree
Viloxazine Hydrochloride
CAPSULE, EXTENDED RELEASE;ORAL
SUPERNUS PHARMS
04/29/2022

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types